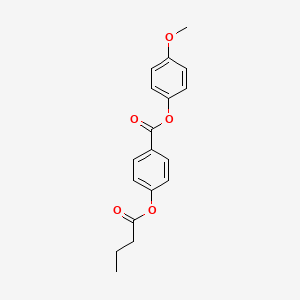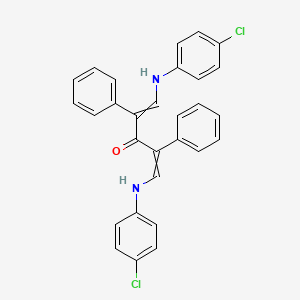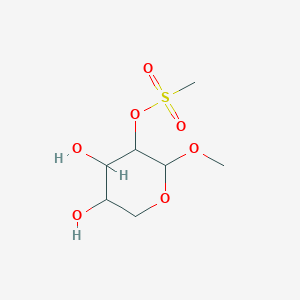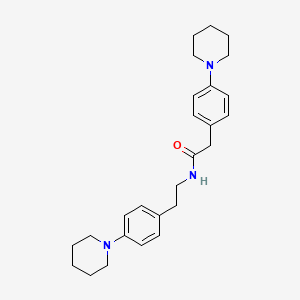
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of cysteamine with an aldehyde or ketone under acidic conditions.
Introduction of the 5-chloro-2-pyridyloxyethyl Group: This step involves the nucleophilic substitution reaction where the thiazolidine ring is reacted with 5-chloro-2-pyridyloxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of cysteamine, aldehyde or ketone, and 5-chloro-2-pyridyloxyethyl chloride.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Substitution: The 5-chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The 5-chloro-2-pyridyloxyethyl group enhances the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiazolidine, 3-(2-(5-bromo-2-pyridyloxy)ethyl)-, hydrochloride
- Thiazolidine, 3-(2-(5-fluoro-2-pyridyloxy)ethyl)-, hydrochloride
- Thiazolidine, 3-(2-(5-methyl-2-pyridyloxy)ethyl)-, hydrochloride
Uniqueness
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride is unique due to the presence of the 5-chloro-2-pyridyloxyethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and binding affinity, making it a valuable molecule in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
41287-73-4 |
|---|---|
Molekularformel |
C10H14Cl2N2OS |
Molekulargewicht |
281.20 g/mol |
IUPAC-Name |
3-[2-(5-chloropyridin-2-yl)oxyethyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2OS.ClH/c11-9-1-2-10(12-7-9)14-5-3-13-4-6-15-8-13;/h1-2,7H,3-6,8H2;1H |
InChI-Schlüssel |
PXECXIZFANFWIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCN1CCOC2=NC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)




![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)




